tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate
CAS No.: 2095396-80-6
Cat. No.: VC12001611
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2095396-80-6 |
|---|---|
| Molecular Formula | C12H19NO3 |
| Molecular Weight | 225.28 g/mol |
| IUPAC Name | tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate |
| Standard InChI | InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9-4-5-12(9,7-13)8-14/h8-9H,4-7H2,1-3H3/t9-,12+/m0/s1 |
| Standard InChI Key | PMHVWMRXSNLKKM-JOYOIKCWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@]2(C1)C=O |
| SMILES | CC(C)(C)OC(=O)N1CC2CCC2(C1)C=O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC2(C1)C=O |
Introduction
Structural and Stereochemical Features
Core Bicyclic Architecture
The azabicyclo[3.2.0]heptane system forms the scaffold of this compound, comprising a seven-membered ring system fused with a three-membered aziridine-like ring. The (1R,5R) stereochemistry dictates the spatial arrangement of substituents, influencing both synthetic accessibility and biological interactions. X-ray crystallography of analogous structures reveals that the bicyclic system adopts a boat-like conformation, with the nitrogen atom occupying a bridgehead position . This geometry imposes significant ring strain, which enhances reactivity toward nucleophilic and electrophilic agents.
Functional Group Analysis
-
tert-Butyl Carbamate: The tert-butoxycarbonyl (Boc) group at position 3 serves as a protective moiety for the secondary amine, enabling selective functionalization of other regions of the molecule.
-
Formyl Group: Positioned at the bridgehead carbon (C1), the aldehyde functionality provides a handle for further derivatization via condensation or nucleophilic addition reactions.
-
Carboxylate Ester: The ester linkage at C3 enhances solubility in organic solvents and stabilizes the bicyclic system against ring-opening reactions under mild conditions.
Synthesis and Manufacturing
Multi-Step Synthetic Pathways
The synthesis of tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate typically proceeds through a sequence of 4–6 steps, beginning with readily available pyrrolidine or aziridine precursors. A representative route involves:
-
Ring-Closing Metathesis: Formation of the bicyclic framework using Grubbs catalysts under inert conditions.
-
Boc Protection: Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate.
-
Oxidation: Selective oxidation of a primary alcohol to the aldehyde using Swern or Dess-Martin conditions .
Optimization Challenges
-
Stereochemical Control: Achieving high enantiomeric excess (ee) requires chiral auxiliaries or asymmetric catalysis. Mitsunobu reactions have been employed to install the (1R,5R) configuration with >90% ee.
-
Yield Limitations: Ring strain in the azabicyclo[3.2.0]heptane system often leads to side reactions during functionalization, necessitating low-temperature conditions (-78°C) and slow reagent addition .
Industrial-Scale Production
While laboratory-scale syntheses are well-documented, industrial manufacturing faces hurdles related to cost-effective purification and waste management. Continuous-flow systems have shown promise in mitigating these issues by improving heat transfer and reducing reaction times .
Physicochemical Properties
Discrepancies in molecular weight values (e.g., 293.28 g/mol in some sources) likely stem from incorrect data entry or confusion with structurally similar compounds. The compound’s low water solubility aligns with its lipophilic tert-butyl and ester groups, suggesting suitability for lipid-based drug formulations.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume